2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound that combines a benzamide structure with a tetrahydroquinoline derivative. This intricate structure suggests potential activity across diverse chemical and biological applications. Each segment of its name conveys a piece of its molecular architecture: an ethoxy group, a benzamide core, and a tetrahydroquinoline derivative.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound can begin with the preparation of the tetrahydroquinoline derivative, which is typically synthesized through Pictet-Spengler cyclization. The cyclization is followed by the introduction of the ethoxy group and then the benzamide group. This multi-step synthesis requires specific reagents and controlled conditions, like acidic or basic environments and temperatures ranging from -20°C to 150°C. Industrial production methods: While the industrial-scale synthesis of this compound isn't well-documented, it would likely involve the scale-up of laboratory methods, emphasizing yields and purity. Key factors include optimizing reaction conditions, utilizing efficient catalysts, and employing automated synthesis machinery to handle large-scale reactions.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound primarily engages in substitution reactions due to the presence of the ethoxy and benzamide groups. It can also undergo oxidation and reduction reactions, particularly at the pyrroloquinoline moiety. Common reagents and conditions used in these reactions: Reagents such as sodium borohydride for reduction, hydrogen peroxide for oxidation, and acyl chlorides for substitution reactions are commonly used. Reaction conditions vary but typically involve solvents like ethanol or dichloromethane and temperatures between -20°C and 80°C. Major products formed from these reactions: Depending on the reaction, the major products can include altered derivatives of the parent compound, such as hydroxylated or aminated forms, which maintain the core structure while modifying specific functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is explored for its reactivity and as a building block in complex organic syntheses. Biology: Its structural components make it a candidate for studying enzyme interactions, particularly those involved in the metabolism of quinoline derivatives. Medicine: The compound's potential bioactivity suggests uses in pharmacological research, possibly as a precursor to therapeutically active agents targeting specific biological pathways. Industry: In the industrial realm, this compound can be applied in the development of materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The compound exerts its effects through its interaction with various molecular targets, particularly enzymes and receptors involved in metabolic pathways. The ethoxy and benzamide groups facilitate binding to active sites, while the pyrroloquinoline structure can interact with hydrophobic regions. These interactions can modulate enzyme activity, affecting biological functions and potentially leading to therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, like other benzamide derivatives or tetrahydroquinoline analogues, 2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(2-oxo-2,3-dihydro-1H-indol-3-yl)benzamide
2-ethoxy-N-(2-oxoindolin-5-yl)acetamide
2-(ethoxycarbonyl)benzamide
Each of these analogues offers different biological and chemical properties, but none combine the specific characteristics of the benzamide and tetrahydroquinoline segments as our compound does.
Properties
IUPAC Name |
2-ethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-25-17-8-4-3-7-16(17)20(24)21-15-10-13-6-5-9-22-18(23)12-14(11-15)19(13)22/h3-4,7-8,10-11H,2,5-6,9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJFFGCTNSXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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